molecular formula C18H14N6O2 B5770089 N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide

N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide

Cat. No. B5770089
M. Wt: 346.3 g/mol
InChI Key: URVIIWABLXZTHP-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide, also known as NpPy, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and biochemistry. NpPy is a hydrazone derivative that possesses a unique chemical structure, which makes it a promising candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are essential for the survival and proliferation of cancer cells and microorganisms. N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. Additionally, N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide has been reported to inhibit the activity of various proteins such as Bcl-2, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. In vitro studies have demonstrated that N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide can induce apoptosis in cancer cells and inhibit the growth of pathogenic microorganisms. In vivo studies have shown that N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide can inhibit tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide has several advantages and limitations for lab experiments. One of the main advantages is its potent antitumor and antimicrobial activity, which makes it a promising candidate for the development of novel therapeutic agents. Additionally, N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide is relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, one of the main limitations of N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research and development of N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide. One of the main directions is the optimization of its chemical structure to improve its potency and selectivity towards specific targets. Additionally, further studies are needed to elucidate the mechanism of action of N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide and its potential interactions with other drugs and compounds. Furthermore, the in vivo efficacy and safety of N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide need to be evaluated in more extensive preclinical and clinical studies to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide involves the condensation reaction between 2-pyridinecarbohydrazide and 2-pyridinecarboxaldehyde in the presence of nitrobenzene. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified by recrystallization from ethanol. The purity of the product can be confirmed by various analytical techniques such as NMR, IR, and elemental analysis.

Scientific Research Applications

N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide has been extensively studied for its potential applications in various scientific fields such as drug discovery, medicinal chemistry, and biochemistry. In drug discovery, N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide has been shown to exhibit potent antitumor activity against various cancer cell lines such as MCF-7, A549, and HCT116. Additionally, N'-(2-nitrobenzylidene)-N-2-pyridinyl-2-pyridinecarbohydrazonamide has been reported to possess significant antibacterial and antifungal activity against various pathogenic microorganisms.

properties

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-N'-pyridin-2-ylpyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-24(26)16-9-2-1-7-14(16)13-21-23-18(15-8-3-5-11-19-15)22-17-10-4-6-12-20-17/h1-13H,(H,20,22,23)/b21-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVIIWABLXZTHP-FYJGNVAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=NC2=CC=CC=N2)C3=CC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N/C(=N/C2=CC=CC=N2)/C3=CC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-nitrophenyl)methylideneamino]-N'-pyridin-2-ylpyridine-2-carboximidamide

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